molecular formula C18H22BrN3O2 B8347637 tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8347637
M. Wt: 392.3 g/mol
InChI Key: CJPYDXVHQGVTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring an imidazole ring substituted with a bromophenyl group and a pyrrolidine carboxylic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .

Scientific Research Applications

tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The bromophenyl group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group and the imidazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H22BrN3O2

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-8-13(11-22)16-20-10-15(21-16)12-4-6-14(19)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,20,21)

InChI Key

CJPYDXVHQGVTHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-[2-(4-bromo-phenyl)-2-oxo-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (1.5 g, 3.6 mmol) and ammonium acetate (1.4 g, 18.2 mmol) in xylene (15 mL) was heated in a sealed tube at 140° C. for 2 hours. The volatile component was removed in vacuo, and the residue was dissolved in ethyl acetate (150 mL), washed with NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide the desired product as a white solid (795 mg, 56%). m/z 391.8, 393.8 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
56%

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